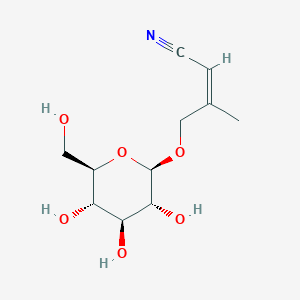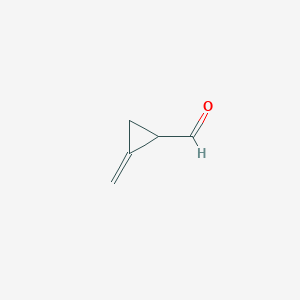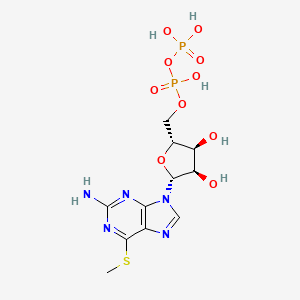
2-Hydroxybenzamide-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzamide-D3 is a deuterated form of 2-hydroxybenzamide, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzamide-D3 typically involves the deuteration of 2-hydroxybenzamide. One common method is to start with salicylamide, which is then subjected to deuterium exchange reactions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the deuteration of salicylamide. This process is optimized to ensure high yield and purity, often involving the use of specialized equipment to handle deuterated reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybenzamide-D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxybenzamide-D3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of other deuterated compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxybenzamide-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter its binding affinity and reaction kinetics, leading to unique biological and chemical effects. These effects are often studied to understand the role of hydrogen bonding and isotope effects in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzamide: The non-deuterated form, which has different reaction kinetics and stability.
Salicylamide: A precursor in the synthesis of 2-Hydroxybenzamide-D3.
Hydroxybenzamide Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
This compound is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
140.15 g/mol |
Nombre IUPAC |
N,N-dideuterio-2-deuteriooxybenzamide |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)/i/hD3 |
Clave InChI |
SKZKKFZAGNVIMN-ZRLBSURWSA-N |
SMILES isomérico |
[2H]N([2H])C(=O)C1=CC=CC=C1O[2H] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)













